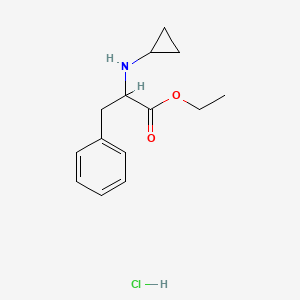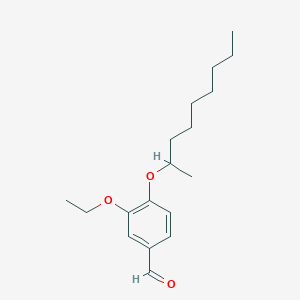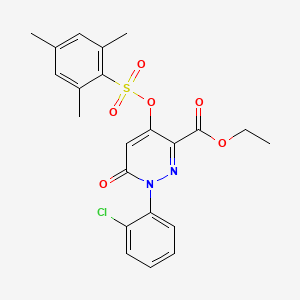![molecular formula C15H20BrNO4 B2419022 Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)- CAS No. 765263-36-3](/img/no-structure.png)
Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Scale-Up
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of SGLT2 inhibitors, which are in preclinical and phase I studies for diabetes therapy. A scalable process for its preparation has been developed, demonstrating cost reduction and high yield. This research illustrates the importance of the compound in the development of therapeutic agents (Zhang et al., 2022).
Structural Analysis and Halogen Bonding
The study of 4-bromo-3,5-di(methoxy)benzoic acid reveals insights into the structural aspects of bromobenzoic acids. It demonstrates the existence of type II Br … Br interactions, contributing to our understanding of halogen bonding in molecular structures (Raffo et al., 2016).
Biological Activity and Synthesis of Complexes
Research on the synthesis of complexes with bromobenzoic acids, such as 5-Bromo Thiazolyl Azo Di-Methyl Amino Benzoic Acid, highlights their potential biological activities. These studies contribute to our understanding of how these compounds can be used in medical and biochemical applications (Jaber et al., 2021).
X-Ray Crystallography and Stereochemistry
X-ray crystallography of derivatives of benzenebutanoic acid, like 3-amino-2-hydroxy-4-phenylbutanoic acid, aids in understanding stereochemistry and molecular structure. This is crucial for drug development and understanding molecular interactions (Nakamura et al., 1976).
Synthesis of Derivatives and Applications
The synthesis of various derivatives of bromobenzoic acids is key to creating new compounds with potential therapeutic applications. These derivatives can be utilized in diverse fields ranging from material science to pharmaceuticals (Engel et al., 1993).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)- involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzene", "Butanoic acid", "2-bromo-1-phenylethanone", "1,1-dimethylethylamine", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of benzene using bromine and iron catalyst to obtain bromobenzene.", "Step 2: Friedel-Crafts acylation of bromobenzene with butanoic acid using aluminum chloride catalyst to obtain benzenebutanoic acid.", "Step 3: Conversion of 2-bromo-1-phenylethanone to the corresponding carboxylic acid using sodium hydroxide and hydrochloric acid.", "Step 4: Protection of the amine group of 1,1-dimethylethylamine using ethyl chloroformate to obtain N-tert-butoxycarbonyl-1,1-dimethylethylamine.", "Step 5: Coupling of N-tert-butoxycarbonyl-1,1-dimethylethylamine with the carboxylic acid obtained in step 3 using diethyl ether and hydrochloric acid to obtain the desired intermediate.", "Step 6: Deprotection of the tert-butoxycarbonyl group using hydrochloric acid to obtain the final product, Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-." ] } | |
CAS-Nummer |
765263-36-3 |
Molekularformel |
C15H20BrNO4 |
Molekulargewicht |
358.232 |
IUPAC-Name |
(2R)-3-amino-4-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)12(13(18)19)11(17)8-9-6-4-5-7-10(9)16/h4-7,11-12H,8,17H2,1-3H3,(H,18,19)/t11?,12-/m1/s1 |
InChI-Schlüssel |
PDQXNJGKJDCLCU-PIJUOVFKSA-N |
SMILES |
CC(C)(C)OC(=O)C(C(CC1=CC=CC=C1Br)N)C(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418939.png)
![2-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2418940.png)
![2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2418941.png)



![4-[(Phenylacetyl)amino]benzoic acid](/img/structure/B2418948.png)




![3-Methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2418960.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2418961.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2418962.png)